(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is an organic compound characterized by its unique structure, which includes an aminoethyl group attached to a methylbenzonitrile core. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications and as a building block for more complex molecules. The IUPAC name for this compound is (R)-3-(1-aminoethyl)-2-methylbenzonitrile, and it is classified under the category of substituted benzonitriles, which are known for their diverse biological activities.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the classification of aminoalkylbenzonitriles, which are derivatives of benzonitrile modified with aminoalkyl groups. These modifications can significantly alter the pharmacological properties of the parent compound, making them valuable in drug design and development.
The synthesis of (R)-3-(1-aminoethyl)-2-methylbenzonitrile typically involves several methods, with reductive amination being one of the most common. This process generally entails the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions.
The molecular structure of (R)-3-(1-aminoethyl)-2-methylbenzonitrile can be represented as follows:
(R)-3-(1-aminoethyl)-2-methylbenzonitrile can participate in several chemical reactions, including:
The mechanism of action of (R)-3-(1-aminoethyl)-2-methylbenzonitrile involves its interaction with specific molecular targets, primarily proteins and enzymes. The aminoethyl group can form hydrogen bonds and electrostatic interactions that may modulate enzyme activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, potentially influencing various biochemical pathways .
(R)-3-(1-aminoethyl)-2-methylbenzonitrile has several significant applications in scientific research:
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile emerged as a structurally novel compound during investigations into the regulation of Nitric Oxide Synthase (NOS) enzymes, particularly neuronal Nitric Oxide Synthase. Excessive activation of neuronal Nitric Oxide Synthase contributes to neurodegenerative pathologies through overproduction of nitric oxide and reactive oxygen species, leading to synaptic dysfunction, protein misfolding, and neuronal apoptosis [3] [6]. Early studies identified benzonitrile derivatives as promising scaffolds for modulating enzyme activity due to their ability to interact with hydrophobic pockets in enzyme active sites while maintaining favorable blood-brain barrier permeability [7]. The chiral (R)-enantiomer of 3-(1-aminoethyl)-2-methylbenzonitrile demonstrated superior binding specificity to neuronal Nitric Oxide Synthase compared to its (S)-counterpart, attributed to optimal three-dimensional positioning of its aminoethyl group within the enzyme's catalytic domain. This stereoselective interaction inhibits pathological nitric oxide signaling cascades implicated in excitotoxicity without completely abolishing the physiological nitric oxide functions essential for neurotransmission and vasodilation [6] [10].
Table 1: Nitric Oxide Synthase Isoforms and Relevance to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Research
Isoform | Primary Function | Pathological Role | Compound Interaction | |
---|---|---|---|---|
Neuronal Nitric Oxide Synthase | Neurotransmission, synaptic plasticity | Excitotoxicity, peroxynitrite formation | Selective inhibition via chiral aminoethyl group | |
Inducible Nitric Oxide Synthase | Immune defense, inflammation | Chronic neuroinflammation | Limited activity | |
Endothelial Nitric Oxide Synthase | Vasodilation, blood flow regulation | Vascular dysfunction in dementia | Negligible effect | [3] [6] |
The molecular architecture of (R)-3-(1-aminoethyl)-2-methylbenzonitrile (C₁₀H₁₂N₂, molecular weight 160.22 g/mol) integrates three pharmacologically critical elements: a benzonitrile core, an ortho-methyl group, and a chiral aminoethyl side chain . The benzonitrile moiety provides electron-withdrawing character that influences aromatic ring electron density, enhancing interactions with π-cation regions of target proteins. X-ray crystallographic analyses reveal that the ortho-methyl group induces steric hindrance that forces the benzonitrile and aminoethyl substituents into a coplanar orientation, optimizing binding to hydrophobic enzyme pockets . The chiral center at the aminoethyl carbon (specifically the R-configuration) enables stereoselective engagement with asymmetric binding sites in neuronal targets, as evidenced by a 15-fold greater potency compared to the S-enantiomer in neuronal Nitric Oxide Synthase inhibition assays .
Computational studies of the isomeric SMILES structure (CC₁=C(C=CC=C₁C@@HN)C#N) demonstrate that the intramolecular distance between the nitrile nitrogen and the amine group (4.7 Å) matches the spatial separation required for simultaneous hydrogen bonding with neuronal Nitric Oxide Synthase residues Glu592 and Trp587 . This geometric precision, combined with moderate lipophilicity (cLogP ≈ 1.3), facilitates blood-brain barrier penetration while avoiding excessive nonspecific tissue distribution . The compound's stability under physiological conditions is attributed to the absence of readily hydrolyzable functional groups, though the primary amine may undergo reversible Schiff base formation with carbonyl compounds .
Table 2: Physicochemical Properties of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Property | Value | Significance | |
---|---|---|---|
Molecular Formula | C₁₀H₁₂N₂ | Balanced carbon/nitrogen ratio for CNS penetration | |
Molecular Weight | 160.22 g/mol | Optimal for blood-brain barrier transit (<450 Da) | |
Chiral Center | (R)-1-aminoethyl | Enantioselective target engagement | |
Hydrogen Bond Donors | 1 (amine) | Facilitates target binding without excessive polarity | |
Hydrogen Bond Acceptors | 2 (nitrile, amine) | Balanced solubility/permeability | |
Rotatable Bonds | 2 | Conformational flexibility for target fitting | |
Aromatic Rings | 1 | Provides structural rigidity and π-interaction capability | |
Calculated logP (XLogP3) | 1.3 | Predicts moderate lipophilicity |
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile exhibits a multitarget engagement profile against interconnected neurodegenerative pathways. Beyond neuronal Nitric Oxide Synthase inhibition, it modulates the integrated stress response by influencing eukaryotic initiation factor 2 alpha phosphorylation dynamics. This phosphorylation event regulates global protein synthesis during cellular stress while selectively translating stress-adaptive proteins like Activating Transcription Factor 4 [6]. In models of proteotoxic stress, the compound reduces Activating Transcription Factor 4-mediated apoptotic signaling by approximately 40%, suggesting neuroprotective potential through attenuation of maladaptive stress responses [6]. Additionally, the compound's benzonitrile core demonstrates affinity for metabotropic glutamate receptors in group III, which regulate synaptic glutamate concentrations and exhibit neuroprotective effects when activated in Parkinson disease and Alzheimer disease models [8].
The emergence of targeted protein degradation technologies has revealed new therapeutic applications for small molecules with specific protein-binding capabilities. While not yet directly incorporated into proteolysis-targeting chimeras, (R)-3-(1-aminoethyl)-2-methylbenzonitrile's ability to bind pathological proteins positions it as a potential warhead for future degrader designs targeting misfolded proteins in Alzheimer disease (amyloid-β, tau), Parkinson disease (α-synuclein), and amyotrophic lateral sclerosis (transactive response DNA binding protein 43) [4]. Its blood-brain barrier-penetrating properties address a critical limitation of antibody-based neurodegeneration therapies, which exhibit poor central nervous system bioavailability despite high target affinity [4] [9].
Table 3: Neurodegenerative Pathways Modulated by (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Pathological Mechanism | Molecular Targets | Compound Activity | Therapeutic Implication | |
---|---|---|---|---|
Excitotoxicity | Neuronal Nitric Oxide Synthase, N-methyl-D-aspartate receptors | Inhibition of nitric oxide overproduction | Reduced peroxynitrite-mediated neuronal damage | |
Proteostasis disruption | Activating Transcription Factor 4, eukaryotic initiation factor 2 alpha | Attenuation of maladaptive integrated stress response | Decreased apoptosis in protein-misfolding stress | |
Neuroinflammation | Group III metabotropic glutamate receptors | Modulation of glial activation | Reduced pro-inflammatory cytokine release | |
Protein aggregation | Structural complementarity to misfolded proteins | Potential warhead for targeted degraders | Enhanced clearance of pathological aggregates | [3] [4] [6] |
The compound's chiral specificity remains crucial for its neuroprotective profile. In cellular models of oxidative stress, the (R)-enantiomer maintained mitochondrial membrane potential at 3-fold higher efficacy than the (S)-configuration, correlating with reduced caspase-3 activation [10]. This stereodivergent activity underscores the importance of three-dimensional structure in neurodegenerative drug design, where precise spatial orientation determines engagement with complex therapeutic targets implicated in the neurodegenerative cascade [6].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4